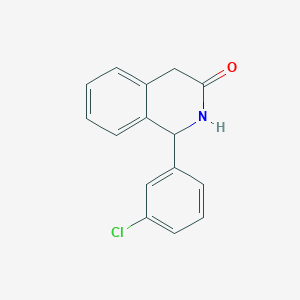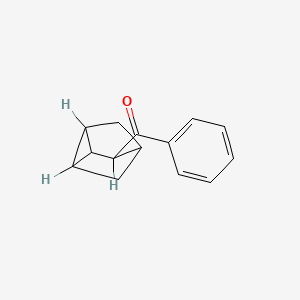
2-bromocyclopent-1-enecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromocyclopent-1-enecarbaldehyde is an organic compound with the molecular formula C₆H₇BrO It is a brominated derivative of cyclopentene with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromocyclopent-1-enecarbaldehyde typically involves the bromination of cyclopentene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The brominated intermediate is then subjected to formylation using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromocyclopent-1-enecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in an acidic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-bromocyclopent-1-ene carboxylic acid.
Reduction: 2-bromocyclopent-1-enemethanol.
Substitution: Corresponding substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromocyclopent-1-enecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-bromocyclopent-1-enecarbaldehyde involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These reactive sites make the compound versatile in various chemical transformations, allowing it to interact with different molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
2-Bromocyclopent-1-ene: Lacks the aldehyde group, making it less reactive in certain nucleophilic addition reactions.
Cyclopent-1-enecarbaldehyde: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
2-Chlorocyclopent-1-enecarbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness: 2-Bromocyclopent-1-enecarbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, providing dual reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various complex molecules.
Eigenschaften
CAS-Nummer |
89466-25-1 |
|---|---|
Molekularformel |
C6H7BrO |
Molekulargewicht |
175.02 g/mol |
IUPAC-Name |
2-bromocyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C6H7BrO/c7-6-3-1-2-5(6)4-8/h4H,1-3H2 |
InChI-Schlüssel |
PRQRTAWJXSGPOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8798634.png)











![4-chloro-N-[(4-methylphenyl)methyl]aniline](/img/structure/B8798716.png)
